2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Übersicht

Beschreibung

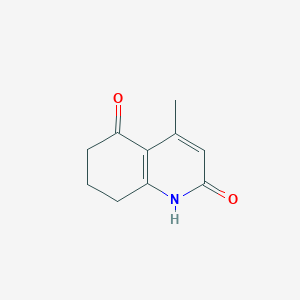

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a ketone at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ketone group can be reduced to form a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline derivative.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that derivatives of 2-hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study identified several compounds with promising AChE inhibitory activity, including a derivative that demonstrated an IC50 value of 0.29 µM, highlighting its potential as a lead compound for Alzheimer's therapy . The structure-activity relationship (SAR) analysis suggested that modifications to the core structure could enhance selectivity and potency against human recombinant AChE .

Antiviral Activity

In addition to neuroprotective effects, compounds related to this compound have shown antiviral properties. For instance, certain derivatives demonstrated high inhibition rates against Hepatitis B virus (HBV) replication in vitro, indicating their potential as antiviral agents . This suggests that further exploration into their mechanisms could yield valuable insights for developing new antiviral therapies.

One-Pot Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of dihydroquinolinones. A notable approach involves one-pot synthesis using NCTDSS as a catalyst, which simplifies the reaction process and enhances yield . This method allows for the rapid generation of diverse analogs of this compound with varying functional groups that can be screened for biological activity.

Reaction Conditions and Yields

The synthesis typically involves reactions between phenolic compounds and β-diketones under specific conditions (e.g., reflux in ethanol). For example, one reported method achieved yields exceeding 90% when employing sodium tetrahydroborate in ethanol . Such high yields are crucial for scaling up production for further biological testing.

Inhibitory Effects on Cholinesterases

A case study evaluating various dihydroquinolinone derivatives revealed that while some exhibited weak inhibition against monoamine oxidases (MAOs), they were significantly more effective as AChE inhibitors . The findings underscore the importance of selecting appropriate targets when developing compounds aimed at treating neurodegenerative diseases.

Structure-Activity Relationship Insights

The SAR analysis conducted on these compounds indicated that specific substitutions on the quinolinone core could dramatically influence their biological activity. For instance, the introduction of branched isopropyl substituents was found to enhance AChE inhibition compared to simpler structures . These insights pave the way for rational drug design strategies aimed at optimizing therapeutic efficacy.

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The hydroxyl and ketone groups might play a role in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxyquinoline: Lacks the methyl and ketone groups.

4-Methylquinoline: Lacks the hydroxyl and ketone groups.

Quinolin-5-one: Lacks the hydroxyl and methyl groups.

Uniqueness

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of both hydroxyl and ketone groups, which can influence its chemical reactivity and biological activity. The methyl group at the 4-position can also affect its properties compared to other quinoline derivatives.

Biologische Aktivität

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is a compound belonging to the class of dihydroquinolines, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential as an inhibitor for various enzymes and its implications in therapeutic applications.

Biological Activity Overview

The biological activities of this compound include:

- Cholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the treatment of neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Investigations into its antibacterial and antiviral activities have shown promise against various pathogens.

- Antioxidant Activity : The compound has also been assessed for its capacity to scavenge free radicals, contributing to its potential use in treating oxidative stress-related conditions.

Cholinesterase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of human recombinant acetylcholinesterase (hrAChE). One study reported that certain derivatives achieved an inhibition rate of 88–95% at a concentration of 10 µM, with IC50 values indicating potent activity (e.g., QN8 with IC50 = 0.29 µM) .

Table 1: Inhibition Potency of Selected Compounds

| Compound | hrAChE IC50 (µM) | hrBuChE IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| QN8 | 0.29 | 12.73 | 43.9 |

| DQN7 | 1.58 | Not specified | Not specified |

| QN9 | 0.96 | Not specified | Not specified |

The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline core enhance AChE inhibition, indicating pathways for further optimization in drug development .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, specifically against Mycobacterium tuberculosis (M. tuberculosis). A recent study demonstrated that quinolinone derivatives exhibited good to excellent activity against various strains of M. tuberculosis, with some compounds outperforming standard treatments such as isoniazid .

Table 2: Antimicrobial Efficacy Against M. tuberculosis

| Compound ID | Activity Against M. tuberculosis |

|---|---|

| Compound A | Excellent |

| Compound B | Good |

| Compound C | Moderate |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. Preliminary results indicate that this compound may have significant potential as an antioxidant agent, although further studies are required to quantify these effects .

Case Studies

- Alzheimer's Disease Therapeutics : A study focusing on the inhibition of hrAChE by quinolinone derivatives highlighted the potential for these compounds in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- Antitubercular Activity : Another investigation into the anti-tubercular properties revealed that specific modifications to the quinoline structure could lead to enhanced efficacy against drug-resistant strains of M. tuberculosis, suggesting a promising avenue for new therapeutics .

Eigenschaften

IUPAC Name |

4-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h5H,2-4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZFYNGHMRAKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.